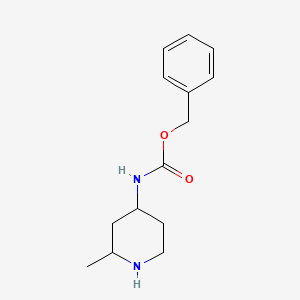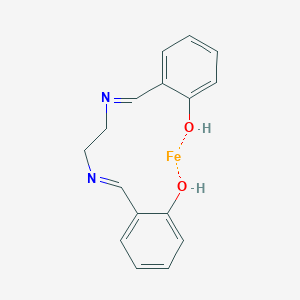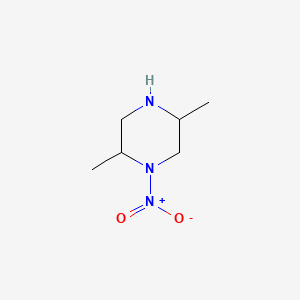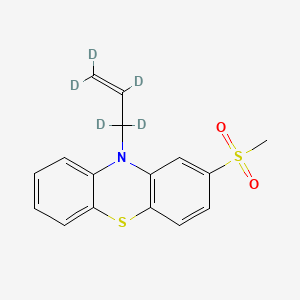
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a deuterated derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. The presence of deuterium atoms in the structure enhances its stability and allows for detailed studies using spectroscopic techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 typically involves the alkylation of 2-methylsulfonyl-10H-phenothiazine with 2-propenyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thioridazine: Another phenothiazine derivative used in the treatment of schizophrenia .
Uniqueness
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed spectroscopic studies. This makes it a valuable tool in research applications where precise measurements and stability are crucial .
Propriétés
Formule moléculaire |
C16H15NO2S2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2 |
Clé InChI |
KLXNEAXMKJWVOU-IZHVEIGHSA-N |
SMILES isomérique |
[2H]C(=C([2H])C([2H])([2H])N1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)C)[2H] |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
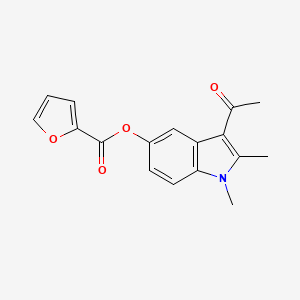
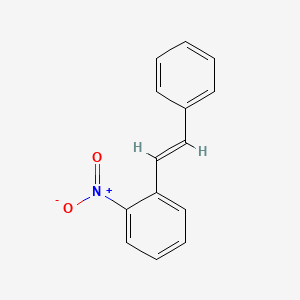
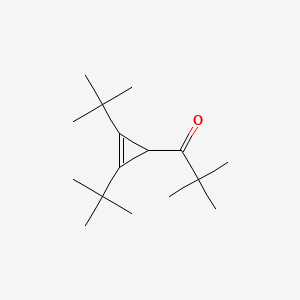

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
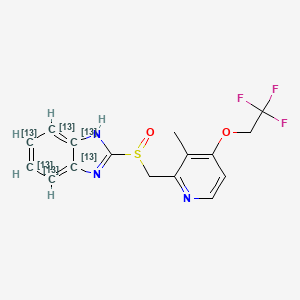
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)

